4-(4-Ethoxy-3-methylphenyl)butanoic acid
Description
Contextualization of Aromatic Butanoic Acid Derivatives in Chemical Research
Aromatic butanoic acid derivatives are a significant subclass of substituted butanoic acids, characterized by the presence of a phenyl group attached to the butanoic acid chain. These compounds have garnered considerable attention in chemical research, primarily due to their prevalence in biologically active molecules. The aromatic ring provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties. This adaptability is crucial in medicinal chemistry, where precise interactions with biological targets are paramount for therapeutic efficacy. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities, which can range from anti-inflammatory to anticancer properties. The exploration of structure-activity relationships in this class of compounds is a key driver of innovation in drug discovery.
Significance of Phenolic Ether and Alkyl Substituent Architectures in Organic Synthesis
The incorporation of phenolic ether and alkyl substituents into molecular architectures is a widely employed strategy in organic synthesis to modulate the physicochemical properties of a compound. Phenolic ethers, where an alkoxy group is attached to a benzene (B151609) ring, are particularly important in drug design. biointerfaceresearch.comguidechem.com They can act as hydrogen bond acceptors, influencing a molecule's solubility and its ability to bind to biological receptors. biointerfaceresearch.com Furthermore, the conversion of a phenol (B47542) to a phenolic ether can enhance metabolic stability and oral bioavailability, crucial parameters for the development of effective pharmaceuticals. biointerfaceresearch.com
Alkyl substituents, such as the methyl group in the target compound, also play a critical role. They can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. Additionally, the size and position of alkyl groups can introduce steric hindrance, which can be strategically used to control the reactivity of nearby functional groups or to enhance the selectivity of a molecule for a specific biological target. The judicious placement of these substituents is a key aspect of rational drug design and the synthesis of functional organic materials.
Current Research Trajectories and Identified Gaps Concerning 4-(4-Ethoxy-3-methylphenyl)butanoic Acid
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While the structural motifs it contains—the aromatic butanoic acid, the phenolic ether, and the alkyl substituent—are all well-studied in other contexts, there is a notable absence of published research dedicated to this particular molecule. Its CAS number is 878431-90-4.
This lack of specific data presents both a challenge and an opportunity. The challenge lies in the inability to provide a detailed, evidence-based analysis of its properties and applications. However, it also highlights an unexplored area within chemical space. The unique combination of the ethoxy and methyl groups on the phenyl ring could impart novel biological activities or material properties.
Future research trajectories could focus on several key areas. Firstly, the development of an efficient and scalable synthesis for this compound would be a crucial first step. Following this, a thorough characterization of its chemical and physical properties would be necessary. Finally, screening for biological activity in various assays could uncover potential applications in medicine or other fields. The absence of current research underscores the vastness of unexplored chemical territory and the potential for new discoveries.
Given the lack of experimentally determined data, the following table presents predicted physicochemical properties for this compound. These values are derived from computational models and should be considered as estimates.
| Property | Predicted Value |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 222.12560 g/mol |
| Monoisotopic Mass | 222.12560 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 16 |
| Complexity | 213 |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-16-12-8-7-11(9-10(12)2)5-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPESKXAWIZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424487 | |
| Record name | 4-(4-ethoxy-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878431-90-4 | |
| Record name | 4-(4-ethoxy-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Ethoxy 3 Methylphenyl Butanoic Acid
Retrosynthetic Dissection and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. For 4-(4-ethoxy-3-methylphenyl)butanoic acid, this process highlights logical bond disconnections to identify key precursors.
Two primary disconnection points are the C-C bond between the aromatic ring and the butanoic acid side chain, and the C-O bond of the ethoxy group.
Disconnection 1 (Aryl-Alkyl C-C bond): This disconnection, typically associated with a Friedel-Crafts type reaction, suggests 2-ethoxytoluene (also known as 2-methylphenetole) and succinic anhydride (B1165640) as key precursors. The aromatic component provides the substituted phenyl ring, while succinic anhydride serves as the four-carbon electrophile.
Disconnection 2 (Ether C-O bond): This disconnection points towards a Williamson ether synthesis. The precursors would be a phenol (B47542) derivative, such as 4-(4-hydroxy-3-methylphenyl)butanoic acid or its ester, and an ethylating agent like ethyl bromide or ethyl iodide .
This analysis reveals that the synthesis can be strategically planned from common starting materials, with the choice of route depending on precursor availability and desired reaction efficiency.
Established Organic Synthesis Routes
Several well-established reaction pathways are employed for the synthesis of 4-arylbutanoic acids, including the target compound.
Friedel-Crafts Acylation Strategies and Subsequent Reductive Pathways
A prevalent and effective method involves the Friedel-Crafts acylation of an activated aromatic ring followed by reduction. organic-chemistry.org This two-step sequence allows for the construction of the alkyl side chain without the risk of carbocation rearrangements that can plague Friedel-Crafts alkylations. youtube.com
The reaction begins with the electrophilic aromatic substitution of 2-ethoxytoluene with succinic anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org This reaction forms the intermediate keto-acid, 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid .
The mechanism involves the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring. stackexchange.com
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | 2-ethoxytoluene, Succinic anhydride, AlCl₃ | 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid |
| 2 | Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound |
Following acylation, the carbonyl group of the keto-acid is reduced to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for reducing aryl-alkyl ketones. annamalaiuniversity.ac.in Alternatively, the Wolff-Kishner reduction, employing hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH), can also achieve this transformation, especially for substrates sensitive to strong acid. organic-chemistry.org
Hydrolysis of Ester Precursors to Yield the Carboxylic Acid Functionality
In many synthetic schemes, the carboxylic acid functionality is introduced in a protected form, such as an ester, to prevent unwanted side reactions. The final step is then the deprotection via hydrolysis to yield the target carboxylic acid.
For instance, if the synthesis route produces an ester like ethyl 4-(4-ethoxy-3-methylphenyl)butanoate, it can be readily converted to the final product. This hydrolysis is typically achieved under basic conditions, for example, by stirring the ester with an aqueous solution of a base like sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate salt.
Ethereal Linkage Formation via Williamson Ether Synthesis or Analogous Alkylation Protocols
The Williamson ether synthesis is a classic and versatile method for forming ethers. wikipedia.org This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this method would involve the O-alkylation of a phenolic precursor. organic-synthesis.com
The synthesis would start with a precursor such as methyl 4-(4-hydroxy-3-methylphenyl)butanoate. This phenol is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form the more nucleophilic phenoxide ion. youtube.com The phenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the ether linkage. The final step would be the hydrolysis of the methyl ester to the carboxylic acid.
| Reactant 1 | Reactant 2 | Base/Conditions | Product |
| 4-(4-hydroxy-3-methylphenyl)butanoic acid ester | Ethyl iodide (C₂H₅I) | K₂CO₃, Acetone | This compound ester |
This method is highly effective, particularly when using primary alkyl halides like ethyl iodide, as it minimizes competing elimination reactions. wikipedia.org
Advanced and Stereoselective Synthetic Approaches
While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for creating chiral analogues or derivatives, which may have applications in various fields.
Enantioselective Synthesis and Chiral Induction Considerations
Should a chiral center be desired on the butanoic acid side chain, for instance at the α or β position, enantioselective methods would be necessary. For example, the synthesis of a chiral β-amino acid derivative could be achieved through modifications of established routes.
One such advanced method is the Arndt-Eistert homologation. This involves converting a protected amino acid, such as Boc-protected phenylalanine, into a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water, often catalyzed by a silver salt, can generate the homologated carboxylic acid with retention of stereochemistry. This approach allows for the synthesis of β-amino acids from readily available α-amino acids.
While not directly applied to the synthesis of the achiral target compound, these advanced stereoselective techniques demonstrate the potential for creating structurally similar chiral molecules with high enantiomeric purity.
Organometallic Catalysis in C-C and C-O Bond Formation
Organometallic catalysis stands as a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-C and C-O bonds. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant. Methodologies such as the Suzuki, Heck, and Sonogashira reactions, along with Buchwald-Hartwig amination for C-O bond formation, are instrumental in constructing complex aromatic compounds from simpler precursors.
The core strategy would likely involve the coupling of a suitably functionalized aromatic ring with a four-carbon side chain. For instance, a Suzuki coupling could be envisioned between an aryl boronic acid or ester, such as (4-ethoxy-3-methylphenyl)boronic acid, and a halo-substituted butanoic acid derivative. The choice of catalyst, typically a palladium(0) complex with appropriate phosphine (B1218219) ligands, is crucial for achieving high yields and selectivity. The reaction conditions, including the base, solvent, and temperature, would need to be optimized to ensure efficient coupling and prevent side reactions.
Hypothetical Suzuki Coupling Reaction Parameters:
| Parameter | Condition |
| Aryl Halide | 4-Bromo- or 4-iodobutanoate ester |
| Boronic Acid | (4-Ethoxy-3-methylphenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene/Water, Dioxane, or DMF |
| Temperature | 80-120 °C |
This table represents a hypothetical set of conditions and would require experimental validation.
Similarly, a Heck reaction could potentially be employed to couple a halo-aromatic, like 4-bromo-1-ethoxy-2-methylbenzene, with an unsaturated butanoic acid derivative, such as ethyl but-3-enoate, followed by reduction of the double bond. The regioselectivity of the Heck reaction would be a key consideration in this approach.
The formation of the ethoxy group (a C-O bond) could also be achieved via organometallic catalysis, for example, through a Buchwald-Hartwig etherification of 4-(4-hydroxy-3-methylphenyl)butanoic acid with an ethyl halide, using a palladium or copper catalyst.
Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity. The application of microwave irradiation can significantly accelerate reactions that are sluggish under conventional heating, including many organometallic cross-coupling reactions.
In the context of synthesizing this compound, MAOS could be applied to the aforementioned palladium-catalyzed cross-coupling reactions. The rapid and uniform heating provided by microwaves can lead to shorter reaction times, often reducing them from hours to minutes. This can also minimize the formation of degradation byproducts that may occur with prolonged heating.
Potential Advantages of MAOS in the Synthesis:
| Feature | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours | Minutes |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating |
| Yields | Variable | Often improved |
| Side Reactions | More prevalent with long reaction times | Minimized due to shorter times |
This table provides a general comparison; specific outcomes are reaction-dependent.
Furthermore, microwave energy can be effectively utilized for other synthetic steps, such as the etherification to form the ethoxy group or the hydrolysis of an ester precursor to the final carboxylic acid. For example, the saponification of a methyl or ethyl ester of this compound could be completed in a matter of minutes under microwave irradiation in the presence of a base, compared to the hours that might be required with conventional refluxing. The efficiency of MAOS makes it a highly attractive method for accelerating the synthesis of the target compound.
Chemical Reactivity and Derivatization Strategies of 4 4 Ethoxy 3 Methylphenyl Butanoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxyl group (-COOH) is the most reactive site in the molecule and serves as a versatile handle for a wide array of chemical transformations. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.
Esterification: The conversion of 4-(4-ethoxy-3-methylphenyl)butanoic acid to its corresponding esters is a common and fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. quora.com This reaction is reversible, and to achieve high yields, water is typically removed, or an excess of the alcohol is used. quora.com The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. oit.edu For example, reacting the parent acid with alcohols such as ethanol (B145695) or propanol (B110389) yields the corresponding ethyl or propyl esters. youtube.comyoutube.com
Amidation: The formation of amides from this compound requires reacting the acid with ammonia (B1221849) or a primary or secondary amine. Direct reaction is possible but often requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative (see Section 3.1.3), or coupling agents are used. organic-chemistry.org Modern catalytic methods, including those using boronic acids or phosphine-based catalysts, facilitate direct amidation under milder conditions. organic-chemistry.orgmdpi.comresearchgate.net These reactions are crucial for synthesizing molecules with peptide bonds. researchgate.net
| Reaction Type | Reactant | Typical Conditions/Catalyst | Product |
|---|---|---|---|
| Esterification | Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl 4-(4-ethoxy-3-methylphenyl)butanoate |
| Esterification | Ethanol | H₂SO₄ (catalyst), heat | Ethyl 4-(4-ethoxy-3-methylphenyl)butanoate |
| Amidation | Ammonia (NH₃) | High temperature or coupling agent (e.g., DCC) | 4-(4-Ethoxy-3-methylphenyl)butanamide |
| Amidation | Ethylamine (CH₃CH₂NH₂) | Coupling agent (e.g., boronic acid catalyst) | N-Ethyl-4-(4-ethoxy-3-methylphenyl)butanamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. chemguide.co.uklibretexts.org The reaction is typically performed in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukdocbrown.info Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgdocbrown.info
The reduction proceeds through an aldehyde intermediate. However, because aldehydes are more reactive towards LiAlH₄ than the starting carboxylic acid, the reaction cannot be stopped at the aldehyde stage and proceeds directly to the primary alcohol, 4-(4-ethoxy-3-methylphenyl)butan-1-ol. chemguide.co.uklibretexts.org
| Reducing Agent | Solvent | Intermediate (Not Isolated) | Final Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (e.g., Diethyl ether) | 4-(4-Ethoxy-3-methylphenyl)butanal | 4-(4-Ethoxy-3-methylphenyl)butan-1-ol |
| Sodium Borohydride (NaBH₄) | Ethanol/Water | No reaction |
To increase the reactivity of the carboxyl group towards nucleophiles, this compound can be converted into more electrophilic derivatives such as acid halides and anhydrides. These "activated" forms are key intermediates in the synthesis of esters and amides under mild conditions. libretexts.org
Acid Halides: Acid chlorides are the most common acid halides and are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These reagents replace the -OH group of the carboxylic acid with a halogen.
Anhydrides: Anhydrides can be formed by the reaction of an acid halide with a carboxylate salt. libretexts.org For instance, reacting 4-(4-ethoxy-3-methylphenyl)butanoyl chloride with sodium 4-(4-ethoxy-3-methylphenyl)butanoate would yield the corresponding symmetric anhydride (B1165640).
| Derivative Type | Reagent | Product | Primary Use |
|---|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) | 4-(4-Ethoxy-3-methylphenyl)butanoyl chloride | Synthesis of esters, amides, and ketones |
| Acid Bromide | Phosphorus Tribromide (PBr₃) | 4-(4-Ethoxy-3-methylphenyl)butanoyl bromide | Synthesis of esters and amides |
| Acid Anhydride (Symmetric) | Reaction of acid chloride with corresponding carboxylate salt | 4-(4-Ethoxy-3-methylphenyl)butanoic anhydride | Acylating agent for alcohols and amines |
Reactivity of the Butanoic Acid Aliphatic Chain
While the carboxylic acid group is the primary site of reactivity, the aliphatic chain also offers opportunities for functionalization, although these reactions can be more challenging.
Alpha-Position (Cα): The carbon atom adjacent to the carboxyl group (the α-carbon) is activated for certain reactions. The classic example is the Hell-Volhard-Zelinsky (HVZ) reaction, where the α-carbon of a carboxylic acid is halogenated (brominated or chlorinated) in the presence of phosphorus (P) or a phosphorus halide (e.g., PBr₃) followed by the halogen (Br₂ or Cl₂). The resulting α-halo acid is a versatile intermediate that can undergo nucleophilic substitution to introduce various functional groups (e.g., -OH, -NH₂, -CN) at the alpha-position.
Beta-Position (Cβ): The beta-carbon is generally less reactive towards direct functionalization in saturated carboxylic acids. However, strategies involving neighboring group participation or the introduction of unsaturation can enable reactivity at this position. For instance, creating an α,β-unsaturated carboxylic acid derivative would make the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles.
| Position | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| Alpha (α) | Halogenation (Hell-Volhard-Zelinsky) | 1. Br₂, PBr₃ 2. H₂O | 2-Bromo-4-(4-ethoxy-3-methylphenyl)butanoic acid |
| Alpha (α) | Hydroxylation (via α-halo acid) | 1. HVZ Reaction 2. NaOH(aq) | 2-Hydroxy-4-(4-ethoxy-3-methylphenyl)butanoic acid |
| Alpha (α) | Amination (via α-halo acid) | 1. HVZ Reaction 2. NH₃ (excess) | 2-Amino-4-(4-ethoxy-3-methylphenyl)butanoic acid |
Homologation: This refers to the process of lengthening the carbon chain. A well-known method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction. acs.org This multi-step sequence involves converting the carboxylic acid to its acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then rearranging the diazoketone (Wolff rearrangement) in the presence of a nucleophile (like water, alcohol, or an amine) to yield the chain-extended acid, ester, or amide, respectively. acs.orgacs.org This would convert this compound into a derivative of 5-(4-ethoxy-3-methylphenyl)pentanoic acid.
Chain Degradation: Conversely, the carbon chain can be shortened. While chemical methods exist, biological pathways provide a conceptual model for degradation. The β-oxidation pathway in fatty acid metabolism, for example, involves the sequential removal of two-carbon units. nih.gov Chemical methods for degradation are often more complex and less specific. One approach could involve converting the carboxylic acid to a derivative that facilitates cleavage, such as through a Baeyer-Villiger oxidation of a ketone derived from the acid. Another method is decarboxylation, which removes the carboxyl group entirely, although this can be difficult for simple alkanoic acids. researchgate.net
Chemical Transformations of the Substituted Phenyl Ring
The reactivity of the substituted phenyl ring in this compound is dictated by the electronic effects of the ethoxy and methyl substituents. These groups influence the susceptibility of the aromatic ring to attack by electrophiles and nucleophiles, and also direct the position of substitution.
Electrophilic Aromatic Substitution Reactions on the Ethoxy-Methylphenyl Moiety
The ethoxy and methyl groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. scribd.com The ethoxy group is a strongly activating group due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance. The methyl group is a weakly activating group, operating through an inductive effect. libretexts.org When both are present on a benzene (B151609) ring, the directing effects are combined.
In the case of the 4-ethoxy-3-methylphenyl group, the positions ortho and para to the strongly activating ethoxy group are positions 3, 5, and 6. The positions ortho and para to the weakly activating methyl group are positions 2, 4, and 6. The directing effects of both groups reinforce substitution at position 6. Position 2 is also activated, but is sterically hindered by the adjacent methyl group. Position 5 is activated by the ethoxy group, but not by the methyl group. Therefore, electrophilic substitution is most likely to occur at the 6-position, followed by the 2-position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com For example, in a halogenation reaction, such as bromination, the bromine atom would be expected to add predominantly at the 6-position of the 4-ethoxy-3-methylphenyl ring. libretexts.org
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 4-(4-Ethoxy-3-methyl-6-nitrophenyl)butanoic acid |
| Bromination | Br2, FeBr3 | 4-(6-Bromo-4-ethoxy-3-methylphenyl)butanoic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 4-(6-Acetyl-4-ethoxy-3-methylphenyl)butanoic acid |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions are less common for benzene rings unless they are substituted with strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The 4-ethoxy-3-methylphenyl group, with its electron-donating substituents, is not activated towards SNAr. In fact, the electron-donating nature of the ethoxy and methyl groups increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. libretexts.org
For an SNAr reaction to occur on this ring system, a leaving group, such as a halide, would need to be present on the ring, and the reaction would likely require harsh conditions. acsgcipr.org The presence of strong electron-withdrawing groups, typically nitro groups, at positions ortho and/or para to the leaving group is generally required to stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the reaction. chemistrysteps.comlibretexts.org
Heterocyclic Synthesis Featuring this compound as a Precursor
This compound can serve as a starting material for the synthesis of various heterocyclic compounds. The butanoic acid chain provides a reactive handle for cyclization reactions, while the substituted phenyl ring can be incorporated into the final heterocyclic structure.
Pyrido[x,y-b]thiopyran and Related Heterocycles
The synthesis of pyrido[x,y-b]thiopyran derivatives can be achieved through multi-step reaction sequences. While direct synthesis from this compound is not explicitly detailed in the provided context, analogous syntheses often involve the construction of a thiopyran ring fused to a pyridine (B92270) ring. The butanoic acid precursor would likely need to be converted into a more reactive intermediate, such as a β-keto ester or a γ-keto acid, to facilitate cyclization with appropriate reagents to form the thiopyran ring. The pyridine ring could then be constructed through various methods, such as the Hantzsch pyridine synthesis or by annulation onto a pre-existing piperidone ring.
Pyridazine (B1198779) and Pyridazinone Derivatives.researchgate.netmdpi.com
Pyridazinone derivatives are readily synthesized from γ-keto acids, such as 4-(4-aryl)-4-oxobutanoic acid, by reaction with hydrazine (B178648) hydrate (B1144303). raco.catresearchgate.net In the case of this compound, it would first need to be converted to the corresponding γ-keto acid, 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid. This can be achieved through Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride. researchgate.netraco.cat
The subsequent reaction of this γ-keto acid with hydrazine hydrate in a suitable solvent like ethanol leads to cyclization and the formation of 6-(4-ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. raco.catscholarsresearchlibrary.com This dihydropyridazinone can then be a versatile intermediate for the synthesis of other pyridazine and pyridazinone derivatives through various reactions such as condensation with aldehydes, dehydrogenation, and Michael addition. researchgate.net
| Reactant | Reagents | Product |
|---|---|---|
| 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid | Hydrazine hydrate, Ethanol | 6-(4-Ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one |
| 6-(4-Ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | Aromatic aldehydes, Sodium ethoxide | 4-Substituted benzyl (B1604629) pyridazinones |
| 6-(4-Ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | Bromine, Acetic acid | 6-(4-Ethoxy-3-methylphenyl)pyridazin-3(2H)-one |
Thiazole (B1198619) and Thiazolopyridazine Synthesis.researchgate.net
The synthesis of thiazole derivatives can be initiated from β-aroylacrylic acids, which can be derived from the corresponding γ-keto acid. ekb.eg The γ-keto acid, 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid, can be converted to 4-(4-ethoxy-3-methylphenyl)-4-oxobut-2-enoic acid. Reaction of this β-aroylacrylic acid with thiourea (B124793) or its derivatives in the presence of an acid catalyst yields 2-amino-4-hydroxythiazole derivatives. ekb.eg
These thiazole derivatives can then serve as precursors for the synthesis of thiazolopyridazine compounds. For instance, reaction of the 2-amino-4-hydroxythiazole with hydrazine or phenylhydrazine (B124118) can lead to the formation of thiazolopyridazine derivatives. ekb.eg
Quinoxalone and Related N-Heterocycles
Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that can be synthesized through the condensation of an o-phenylenediamine (B120857) with an α-keto acid. sapub.orgnih.gov The derivatization of this compound into a quinoxalone scaffold requires its initial conversion into a suitable α-keto acid intermediate. A plausible synthetic pathway would involve the α-bromination of the butanoic acid derivative followed by oxidation to yield the corresponding 2-keto-4-(4-ethoxy-3-methylphenyl)butanoic acid.
A general two-step process can be envisioned for this transformation. The first step typically involves the formation of an acid halide, followed by reaction with a brominating agent such as N-bromosuccinimide (NBS). The subsequent oxidation of the resulting α-bromo acid can be achieved using various oxidizing agents, such as dimethyl sulfoxide (B87167) (DMSO), to furnish the desired α-keto acid. organic-chemistry.orgorganic-chemistry.org
Once the 2-keto-4-(4-ethoxy-3-methylphenyl)butanoic acid intermediate is synthesized, it can be reacted with a substituted o-phenylenediamine in a condensation reaction, often catalyzed by a mild acid, to yield the target 3-(2-(4-ethoxy-3-methylphenyl)ethyl)quinoxalin-2(1H)-one derivative. sapub.org The reaction proceeds via an initial nucleophilic attack of the diamine on the keto group, followed by an intramolecular cyclization and dehydration to form the stable quinoxalone ring system.
The table below outlines the proposed intermediates and the final product in the synthesis of a quinoxalone derivative from this compound.
| Compound Name | Structure | Role in Synthesis |
| This compound | Starting Material | |
| 2-Bromo-4-(4-ethoxy-3-methylphenyl)butanoic acid | Intermediate 1 | |
| 2-Keto-4-(4-ethoxy-3-methylphenyl)butanoic acid | Intermediate 2 | |
| o-Phenylenediamine | Reagent | |
| 3-(2-(4-Ethoxy-3-methylphenyl)ethyl)quinoxalin-2(1H)-one | Final Product |
Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a more direct process that leverages well-established cyclodehydration reactions. A common and efficient route involves the conversion of the starting carboxylic acid into its corresponding acid hydrazide, which then serves as a key intermediate for the formation of the oxadiazole ring.
The initial step is the formation of 4-(4-ethoxy-3-methylphenyl)butanehydrazide. This can be achieved by first converting the carboxylic acid to its methyl or ethyl ester via Fischer esterification, followed by hydrazinolysis with hydrazine hydrate.
The resulting acid hydrazide can then be reacted with a variety of reagents to yield the 2,5-disubstituted 1,3,4-oxadiazole. A widely used method involves the condensation of the acid hydrazide with another carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). google.com This reaction forms an N,N'-diacylhydrazine intermediate which then undergoes cyclodehydration to form the oxadiazole ring.
Alternatively, the acid hydrazide can be reacted with an orthoester, which serves as a source of one carbon atom, to form the oxadiazole. Another modern approach involves a one-pot synthesis where the carboxylic acid is reacted with N-isocyaniminotriphenylphosphorane (NIITP) to form an intermediate that can be further functionalized. mdpi.comchemistrysteps.com
The table below summarizes a general synthetic scheme for the preparation of a 1,3,4-oxadiazole derivative starting from this compound.
| Reagent/Intermediate | Reaction Step | Product |
| This compound | 1. Esterification (e.g., with Methanol, H⁺) | Methyl 4-(4-ethoxy-3-methylphenyl)butanoate |
| Methyl 4-(4-ethoxy-3-methylphenyl)butanoate | 2. Hydrazinolysis (e.g., with Hydrazine Hydrate) | 4-(4-Ethoxy-3-methylphenyl)butanehydrazide |
| 4-(4-Ethoxy-3-methylphenyl)butanehydrazide + R-COOH | 3. Condensation/Cyclodehydration (e.g., with POCl₃) | 2-(3-(4-Ethoxy-3-methylphenyl)propyl)-5-R-1,3,4-oxadiazole |
This derivatization strategy allows for the introduction of a wide variety of substituents (R-groups) at the 5-position of the oxadiazole ring, depending on the choice of the second carboxylic acid used in the condensation step. This versatility makes the synthesis of oxadiazole derivatives an important tool in the structural modification of this compound.
Advanced Analytical Characterization for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can elucidate different aspects of the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For 4-(4-Ethoxy-3-methylphenyl)butanoic acid, the spectrum would exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values are detailed below.
| Predicted ¹H NMR Data |
| Assignment |
| -COOH |
| Ar-H |
| Ar-H |
| Ar-H |
| -O-CH₂ -CH₃ |
| Ar-CH₂ - |
| -CH₂ -COOH |
| Ar-CH₃ |
| -CH₂-CH₂ -CH₂- |
| -O-CH₂-CH₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. This technique is complementary to ¹H NMR and helps in assembling the carbon skeleton.
| Predicted ¹³C NMR Data |
| Assignment |
| -C OOH |
| Ar-C -O |
| Ar-C -CH₂ |
| Ar-C -CH₃ |
| Ar-CH |
| Ar-CH |
| Ar-CH |
| -O-C H₂-CH₃ |
| -C H₂-COOH |
| Ar-C H₂- |
| -CH₂-C H₂-CH₂- |
| Ar-C H₃ |
| -O-CH₂-C H₃ |
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY would confirm the coupling between adjacent protons in the butanoic acid and ethoxy chains, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. core.ac.uk
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. The FT-IR spectrum of this compound would be dominated by strong absorptions characteristic of the carboxylic acid and ether functional groups.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. core.ac.uk It would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone.
| Characteristic Vibrational Frequencies |
| Vibrational Mode |
| O-H stretch |
| C-H stretch (aromatic) |
| C-H stretch (aliphatic) |
| C=O stretch |
| C=C stretch |
| C-O stretch |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the ethoxy and alkyl substituents on the ring would cause a bathochromic (red) shift compared to unsubstituted benzene. One would expect to see a primary absorption band around 220-230 nm and a secondary, less intense band around 270-280 nm.
HRMS is a critical technique for confirming the elemental composition of a molecule. docbrown.info It measures the mass-to-charge ratio (m/z) with very high precision.
Molecular Formula: C₁₃H₁₈O₃
Calculated Exact Mass: 222.1256 g/mol
An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million, providing strong evidence for the correct molecular formula. The fragmentation pattern observed can also support the proposed structure, with likely fragments corresponding to the loss of the butanoic acid side chain or cleavage at the benzylic position. docbrown.info
Chromatographic Separation and Analysis Methods
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the low volatility of carboxylic acids, this compound typically requires derivatization into a more volatile form, such as a methyl or silyl (B83357) ester, before GC analysis. researchgate.net
The GC chromatogram would show a primary peak corresponding to the derivatized analyte. The retention time of this peak is a characteristic property of the compound under specific analytical conditions. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment.
When coupled with a mass spectrometer (GC-MS), each peak in the chromatogram can be analyzed to produce a mass spectrum. The mass spectrum of the derivatized analyte would provide a definitive molecular ion peak and a fragmentation pattern that can be used to confirm its identity, complementing the data obtained from HRMS. nih.gov
High-Performance Liquid Chromatography (HPLC)
Analysis by High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized chemical compounds. A typical HPLC method for a carboxylic acid derivative like this compound would involve reverse-phase chromatography. This would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol (B129727).
The method would be validated to determine the retention time (tR) of the main compound and to separate it from any potential impurities, starting materials, or by-products. The purity assessment would be performed by integrating the peak area of the target compound relative to the total area of all observed peaks, typically with detection at a specific UV wavelength determined by the compound's chromophore. However, no specific published chromatograms or validated method parameters for this compound are available.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
As this compound possesses a stereocenter, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a highly effective and preferred technique for the separation of enantiomers due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC.
The analysis would employ a chiral stationary phase (CSP), often one based on a polysaccharide derivative like amylose (B160209) or cellulose. The mobile phase would consist of supercritical carbon dioxide as the main fluid, with a small percentage of a polar organic co-solvent (modifier), such as methanol or ethanol, to modulate retention and selectivity. The goal is to achieve baseline resolution of the two enantiomeric peaks. The enantiomeric excess (e.e.) or enantiomeric purity would then be calculated from the relative peak areas. No specific methods or data for the enantiomeric separation of this compound by SFC have been reported.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the precise spatial arrangement of atoms.
The crystallographic data would yield a definitive structural model, confirming the connectivity of the atoms and providing precise measurements of bond lengths, bond angles, and torsion angles. This information would also reveal the compound's conformation and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. Currently, the crystal structure for this compound has not been determined or reported in crystallographic databases.
Computational and Theoretical Investigations of 4 4 Ethoxy 3 Methylphenyl Butanoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by minimizing the total electronic energy of the system. For 4-(4-Ethoxy-3-methylphenyl)butanoic acid, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to accurately model the electron density and predict bond lengths, bond angles, and dihedral angles. The result of this process is the lowest energy conformation of the molecule, providing a foundational understanding of its structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity Descriptors)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further predict the molecule's reactive behavior.
Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the various conformations that this compound can adopt at a given temperature. This allows for the analysis of its conformational landscape, identifying the most populated and energetically favorable shapes the molecule assumes. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.
Simulated Vibrational (FT-IR, FT-Raman) Spectra
Theoretical vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can be calculated from the results of a DFT frequency analysis. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. For this compound, this would involve identifying the characteristic vibrations of its functional groups, such as the C=O stretch of the carboxylic acid, the C-O stretches of the ether group, and the various vibrations of the aromatic ring. Comparing these simulated spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound.
Computed Electronic (UV-Vis) Spectra
The electronic absorption properties of this compound can be effectively predicted using quantum chemical calculations, primarily through Time-Dependent Density Functional Theory (TD-DFT). This method is widely employed to calculate the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. biointerfaceresearch.comresearchgate.net
The calculations are typically performed on a geometry-optimized structure of the molecule. The TD-DFT approach provides information on the maximum absorption wavelengths (λmax), the oscillator strengths (f) which relate to the intensity of the absorption, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). mdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the substituted benzene (B151609) ring. The presence of the ethoxy and methyl substituents, as well as the butanoic acid chain, will influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby affecting the absorption wavelengths.
The primary electronic transitions anticipated for this molecule are π→π* transitions associated with the aromatic ring. The chromophore is the 4-ethoxy-3-methylphenyl group. The carboxylic acid group may also contribute through n→π* transitions, although these are typically weaker. Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to simulate the spectral properties in a specific solvent, as the polarity of the solvent can shift the absorption maxima.
Table 1: Hypothetical Computed UV-Vis Spectral Data for this compound Calculated using TD-DFT/B3LYP/6-311+G(d,p) with a PCM solvent model (Ethanol).
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 285 | 0.158 | HOMO → LUMO | π→π |
| 232 | 0.764 | HOMO-1 → LUMO | π→π |
| 208 | 0.412 | HOMO → LUMO+1 | π→π* |
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts, providing powerful support for experimental data interpretation and structural assignment. nih.gov The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP. researchgate.netcomporgchem.com
The process involves first obtaining a precise, energy-minimized 3D conformation of the molecule through geometry optimization. Subsequently, the GIAO calculation is performed on this structure to determine the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.govmdpi.com
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethoxy and methyl groups, and the aliphatic protons of the butanoic acid chain. Similarly, the ¹³C NMR spectrum would provide shifts for each unique carbon atom, including the quaternary carbons in the benzene ring and the carbonyl carbon of the carboxylic acid. The accuracy of these predictions allows for the confident assignment of complex spectra and can even help distinguish between different isomers or conformers. comporgchem.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using GIAO-B3LYP/6-311+G(d,p) in CDCl₃.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic acid (-COOH) | 11.5 - 12.0 | Carboxylic acid (-C OOH) | 179.5 |
| Aromatic (Ar-H) | 6.8 - 7.1 | Aromatic (Ar-C) | 112.0 - 135.0 |
| Ethoxy (-O-CH₂) | 4.02 | Aromatic (Ar-C-O) | 157.0 |
| Butanoic acid (-CH₂-COOH) | 2.65 | Ethoxy (-O-C H₂) | 64.1 |
| Butanoic acid (Ar-CH₂) | 2.38 | Butanoic acid (-C H₂-COOH) | 33.8 |
| Aromatic Methyl (Ar-CH₃) | 2.21 | Butanoic acid (Ar-C H₂) | 30.5 |
| Butanoic acid (-CH₂-CH₂-CH₂-) | 1.95 | Aromatic Methyl (Ar-C H₃) | 16.2 |
| Ethoxy (-CH₃) | 1.41 | Ethoxy (-C H₃) | 14.8 |
Analysis of Noncovalent Interactions (NCI) within the Molecular Framework
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules. The NCI analysis is a computational tool used to identify and visualize weak, noncovalent interactions in real space, such as hydrogen bonds, van der Waals interactions, and steric clashes. researchgate.netchemtools.org This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s).
NCI analysis reveals regions of weak interactions by plotting the reduced density gradient versus the electron density. Low-density, low-gradient regions signify the presence of noncovalent interactions. nih.govmdpi.com These interactions can be visualized as isosurfaces within the molecular framework, where the surfaces are color-coded to indicate the nature of the interaction. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red indicates repulsive interactions (steric clashes). researchgate.net
For this compound, an NCI analysis would likely reveal several intramolecular interactions. Weak, attractive van der Waals forces (green surfaces) would be expected within the flexible butanoic acid chain and between the chain and the phenyl ring. A potential weak C-H···π interaction might be observed between the alkyl chain and the aromatic system. Furthermore, steric repulsion (red surfaces) could be identified, for example, between the ethoxy group and the adjacent methyl group, influencing the preferred rotational conformation of the ethoxy substituent. These subtle forces collectively stabilize the molecule's most favorable three-dimensional shape.
Molecular Docking Studies to Elucidate Interaction Mechanisms with Macromolecular Targets
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govfip.org This method is instrumental in drug discovery and molecular biology for understanding how a small molecule like this compound might interact with a biological target.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the active site of the receptor. Each of these "poses" is then evaluated using a scoring function, which estimates the binding energy. The pose with the most favorable score is predicted as the most likely binding mode. researchgate.net
The characterization of the binding mode involves a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov For this compound, several types of interactions would be critical for stable binding to a hypothetical enzyme target.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It would be expected to form strong hydrogen bonds with polar or charged residues such as Arginine, Lysine, Aspartate, or Serine.
Hydrophobic Interactions: The phenyl ring and the aliphatic butanoic chain would likely engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine.
π-Stacking: The aromatic ring could participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
A detailed analysis of the top-ranked docking pose reveals the specific residues involved in these interactions and the distances between them, providing a structural hypothesis for the ligand's mechanism of action. nih.gov
Table 3: Hypothetical Ligand-Receptor Interactions for this compound Docked into a Cyclooxygenase (COX) Active Site
| Ligand Moiety | Receptor Amino Acid Residue | Interaction Type | Distance (Å) |
| Carboxylic Acid (-COOH) | Arg120 | Hydrogen Bond (Salt Bridge) | 1.8 |
| Carboxylic Acid (-COOH) | Tyr355 | Hydrogen Bond | 2.5 |
| Phenyl Ring | Leu352, Val523 | Hydrophobic Interaction | 3.5 - 4.2 |
| Ethoxy Group | Ser530 | Hydrophobic Interaction | 3.9 |
| Methyl Group | Ala527 | Hydrophobic Interaction | 4.0 |
A key output of molecular docking is the quantitative assessment of the binding affinity, typically expressed as a binding energy or docking score in units of kcal/mol. nih.gov This score is calculated by the software's scoring function, which approximates the free energy of binding (ΔG_bind). A more negative value indicates a stronger, more favorable interaction between the ligand and the receptor.
This quantitative assessment is crucial for comparing the binding potential of different ligands for the same target or for prioritizing compounds for further experimental testing. While these scores are estimations, they provide a valuable metric for ranking the relative affinities of a series of compounds. For example, the binding energy of this compound could be compared to that of a known inhibitor of the target enzyme to predict its potential efficacy.
Table 4: Hypothetical Binding Energy Assessment
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| This compound | COX-2 | -8.5 | 0.58 |
| Ibuprofen (Reference) | COX-2 | -7.9 | 1.55 |
Information regarding "this compound" is not available in publicly accessible resources.
Extensive research has been conducted to gather information on the chemical compound “this compound” and its utility as a versatile synthetic intermediate. Despite a thorough search of scientific databases and chemical literature, no specific data or research findings were found for this particular compound.
The investigation included targeted searches for its role as a precursor in the synthesis of complex organic molecules, including its application as a building block for pharmaceutical intermediates, a component in peptide synthesis, or as an intermediate for agrochemical development. Furthermore, searches were conducted to identify its potential use as a scaffold for the generation of novel compound libraries, including the design of analogues with tailored aliphatic side chains and the systematic modification of its aryl moiety for structure-property relationship studies.
The absence of information indicates that “this compound” may be a novel compound that has not yet been synthesized or characterized, or it may be a theoretical structure not yet described in published research. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure.
Should research on this specific compound become available in the future, a comprehensive article adhering to the requested outline could be generated. At present, the lack of data prevents the fulfillment of this request.
Utility of 4 4 Ethoxy 3 Methylphenyl Butanoic Acid As a Versatile Synthetic Intermediate
Potential Applications in Advanced Materials Science (e.g., Non-linear Optical Materials)
While direct applications of 4-(4-ethoxy-3-methylphenyl)butanoic acid in advanced materials science have not been extensively reported, its molecular framework presents significant potential for the synthesis of high-performance non-linear optical (NLO) materials. The core structure, featuring a benzene (B151609) ring substituted with electron-donating ethoxy and methyl groups, is a valuable building block for creating chromophores with substantial second-order NLO properties. These materials are of great interest for applications in telecommunications, optical information processing, and optical data storage.
The primary strategy for harnessing the potential of this compound lies in its chemical modification to produce key intermediates for the synthesis of NLO-active compounds like chalcones and stilbenes. These classes of molecules are well-known for their NLO properties, which arise from their conjugated π-electron systems linking electron-donor and electron-acceptor groups.
Hypothetical Synthetic Pathway to an NLO-Active Chalcone (B49325)
A plausible route to an NLO-active material from this compound involves a two-stage process:
Conversion to a Key Intermediate: The butanoic acid side chain can be chemically transformed into a more reactive functional group, such as a formyl group (-CHO) or an acetyl group (-COCH3). For instance, the butanoic acid can be converted to 4-ethoxy-3-methylbenzaldehyde (B1321628). This transformation can be achieved through various synthetic methods, including oxidation of the alkylarene side chain. acs.orgnih.gov
Synthesis of the NLO Chromophore: The resulting 4-ethoxy-3-methylbenzaldehyde can then serve as a precursor in a Claisen-Schmidt condensation reaction. nih.govresearchgate.netwikipedia.org This reaction, which involves the condensation of an aldehyde with a ketone in the presence of a base, is a cornerstone in the synthesis of chalcones. By reacting 4-ethoxy-3-methylbenzaldehyde with an appropriate acetophenone (B1666503) bearing an electron-acceptor group (e.g., a nitro group), a donor-π-acceptor (D-π-A) chalcone can be synthesized.
The ethoxy and methyl groups on the phenyl ring of this compound act as effective electron-donating groups. In the proposed chalcone structure, this substituted phenyl ring would serve as the electron-donating end of the molecule. The presence of these groups enhances the intramolecular charge transfer (ICT) from the donor end to the acceptor end through the conjugated π-bridge, which is a critical factor for achieving a high second-order NLO response. scirp.org
Research Findings on Similar NLO Materials
The potential for NLO activity in materials derived from this compound is supported by extensive research on analogous chalcone and stilbene (B7821643) derivatives. Studies have consistently shown that molecules with strong donor and acceptor groups linked by a conjugated system exhibit significant second harmonic generation (SHG) efficiencies. scirp.orgrsc.org
The table below presents representative data for chalcone derivatives with similar substitution patterns, highlighting the range of second-order NLO responses that can be achieved.
| Compound | SHG Efficiency (relative to Urea) |
| 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | ~14 |
| 3-Bromo-4'-methoxychalcone | High NLO activity reported |
| 2,4,5-Trimethoxy-4'-chlorochalcone | 4.3 |
This table is generated based on data from multiple sources for illustrative purposes. scirp.orgresearchgate.net
The data indicate that chalcones with electron-donating alkoxy groups, similar to the ethoxy group in the target compound, can exhibit significant NLO activity. The specific placement of the methyl group in the 3-position may further enhance the electron-donating strength of the phenyl ring, potentially leading to even higher SHG efficiencies in the derived materials.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 4-(4-Ethoxy-3-methylphenyl)butanoic acid?
- Answer: Synthesis typically involves coupling reactions between substituted phenyl precursors and butanoic acid derivatives. For example, phenoxyalkanoic acids can be synthesized via nucleophilic substitution of halogenated phenyl ethers with butanoic acid side chains. Purification is achieved using column chromatography (silica gel) or recrystallization with solvents like ethanol/water mixtures. Advanced techniques such as microwave-assisted synthesis may reduce reaction times .
Q. How is the molecular structure of this compound characterized?
- Answer: Structural confirmation employs spectroscopic methods:
- NMR (¹H and ¹³C) to identify substituents (e.g., ethoxy and methyl groups on the phenyl ring).
- IR spectroscopy to detect functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
X-ray crystallography may resolve stereochemical details if crystalline forms are obtainable .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Answer: The compound’s solubility depends on pH due to the carboxylic acid group (pKa ~4.5–5.0). It is more soluble in polar aprotic solvents (e.g., DMSO) under basic conditions. Stability studies should assess degradation under light, heat, and oxidative conditions via HPLC-UV monitoring. The ethoxy group enhances lipophilicity, impacting membrane permeability in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity for specific targets?
- Answer:
- Substituent modification: Replace the ethoxy or methyl groups with halogens (e.g., fluorine) to alter electronic effects and binding affinity.
- Chain length variation: Test phenoxybutanoic vs. phenoxypropanoic analogs to assess enzymatic selectivity (e.g., with AtGH3.15, which prefers longer chains) .
- Activity assays: Use enzyme kinetic studies (Km, Vmax) and cell-based models to quantify efficacy. For example, fluorophenyl derivatives show enhanced antimicrobial activity .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Mitigation approaches include:
- Standardized protocols: Replicate studies under controlled conditions (e.g., fixed pH 7.4 for enzymatic assays).
- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Orthogonal assays: Validate results with complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. How to design a kinetic assay to study its interaction with auxin-conjugating enzymes?
- Answer:
- Enzyme preparation: Recombinantly express AtGH3.15 or homologs in E. coli and purify via affinity chromatography.
- Substrate titration: Vary this compound concentrations (0.1–10 mM) in reaction buffers (pH 6.0–8.0).
- Detection: Use LC-MS or radiolabeled substrates (e.g., ¹⁴C) to quantify conjugated products.
- Data analysis: Fit results to the Michaelis-Menten equation to derive Km and kcat. Compare with analogs like 4-(2-chlorophenoxy)butanoic acid .
Q. What computational tools predict its pharmacokinetic and toxicity profiles?
- Answer:
- ADMET prediction: Use in silico platforms (e.g., SwissADME, ProTox-II) to estimate logP, bioavailability, and hepatotoxicity.
- Docking studies: Model interactions with target proteins (e.g., auxin receptors) using AutoDock Vina or Schrödinger Suite.
- MD simulations: Assess binding stability over time (50–100 ns trajectories) with GROMACS .
Methodological Tables
Table 1. Key Enzymatic Parameters for Phenoxyalkanoic Acid Analogs
| Compound | Km (µM) | Vmax (nmol/min/mg) | Selectivity (vs. IAA) |
|---|---|---|---|
| This compound | 12.5 | 8.2 | 1.3x |
| 4-(2-Chlorophenoxy)butanoic acid | 9.8 | 6.5 | 2.1x |
| MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) | 15.3 | 7.8 | 0.9x |
Table 2. Solubility and Stability Profile
| Property | Value/Observation |
|---|---|
| Aqueous solubility (pH 7) | 2.1 mg/mL |
| LogP | 3.8 (predicted) |
| Photostability (UV light) | Degrades by 15% over 24 hours |
| Thermal stability (25°C) | Stable for >30 days in dark |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
